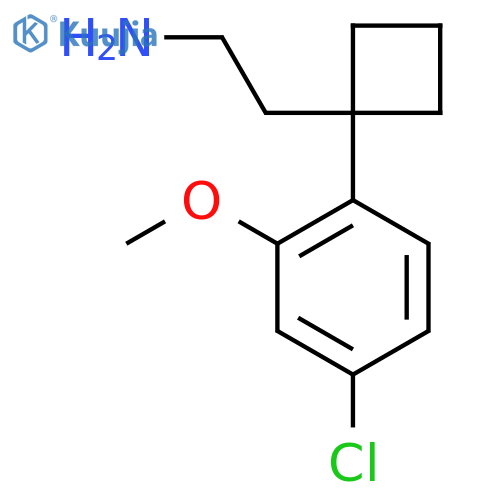Cas no 2228823-98-9 (2-1-(4-chloro-2-methoxyphenyl)cyclobutylethan-1-amine)

2228823-98-9 structure
商品名:2-1-(4-chloro-2-methoxyphenyl)cyclobutylethan-1-amine
2-1-(4-chloro-2-methoxyphenyl)cyclobutylethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-1-(4-chloro-2-methoxyphenyl)cyclobutylethan-1-amine
- 2-[1-(4-chloro-2-methoxyphenyl)cyclobutyl]ethan-1-amine
- 2228823-98-9
- EN300-1985476
-
- インチ: 1S/C13H18ClNO/c1-16-12-9-10(14)3-4-11(12)13(7-8-15)5-2-6-13/h3-4,9H,2,5-8,15H2,1H3
- InChIKey: ZNQVIBCMEPYMMZ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)OC)C1(CCN)CCC1
計算された属性
- せいみつぶんしりょう: 239.1076919g/mol
- どういたいしつりょう: 239.1076919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
2-1-(4-chloro-2-methoxyphenyl)cyclobutylethan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1985476-0.05g |
2-[1-(4-chloro-2-methoxyphenyl)cyclobutyl]ethan-1-amine |
2228823-98-9 | 0.05g |
$1068.0 | 2023-09-16 | ||
| Enamine | EN300-1985476-0.1g |
2-[1-(4-chloro-2-methoxyphenyl)cyclobutyl]ethan-1-amine |
2228823-98-9 | 0.1g |
$1119.0 | 2023-09-16 | ||
| Enamine | EN300-1985476-10.0g |
2-[1-(4-chloro-2-methoxyphenyl)cyclobutyl]ethan-1-amine |
2228823-98-9 | 10g |
$5774.0 | 2023-06-02 | ||
| Enamine | EN300-1985476-1.0g |
2-[1-(4-chloro-2-methoxyphenyl)cyclobutyl]ethan-1-amine |
2228823-98-9 | 1g |
$1343.0 | 2023-06-02 | ||
| Enamine | EN300-1985476-2.5g |
2-[1-(4-chloro-2-methoxyphenyl)cyclobutyl]ethan-1-amine |
2228823-98-9 | 2.5g |
$2492.0 | 2023-09-16 | ||
| Enamine | EN300-1985476-0.25g |
2-[1-(4-chloro-2-methoxyphenyl)cyclobutyl]ethan-1-amine |
2228823-98-9 | 0.25g |
$1170.0 | 2023-09-16 | ||
| Enamine | EN300-1985476-10g |
2-[1-(4-chloro-2-methoxyphenyl)cyclobutyl]ethan-1-amine |
2228823-98-9 | 10g |
$5467.0 | 2023-09-16 | ||
| Enamine | EN300-1985476-5.0g |
2-[1-(4-chloro-2-methoxyphenyl)cyclobutyl]ethan-1-amine |
2228823-98-9 | 5g |
$3894.0 | 2023-06-02 | ||
| Enamine | EN300-1985476-1g |
2-[1-(4-chloro-2-methoxyphenyl)cyclobutyl]ethan-1-amine |
2228823-98-9 | 1g |
$1272.0 | 2023-09-16 | ||
| Enamine | EN300-1985476-0.5g |
2-[1-(4-chloro-2-methoxyphenyl)cyclobutyl]ethan-1-amine |
2228823-98-9 | 0.5g |
$1221.0 | 2023-09-16 |
2-1-(4-chloro-2-methoxyphenyl)cyclobutylethan-1-amine 関連文献
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
2228823-98-9 (2-1-(4-chloro-2-methoxyphenyl)cyclobutylethan-1-amine) 関連製品
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
